molecular formula C8H9NO B1231971 DANAIDON CAS No. 6064-85-3

DANAIDON

Cat. No.: B1231971
CAS No.: 6064-85-3
M. Wt: 135.16 g/mol
InChI Key: ZWFLNXOPXJMZTJ-UHFFFAOYSA-N
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Description

DANAIDON is a pyrrolizidine alkaloid derivative primarily found in the androconial organs of certain danaine butterflies, such as Parantica sita. This compound plays a crucial role in the chemical communication and mating behavior of these butterflies, acting as a major component of their sex pheromones .

Mechanism of Action

Target of Action

Danaidone, also known as DANAIDON, is a major pheromone component in several species of Danaidae . The primary targets of Danaidone are the alar androconial organs (sex brand) of male Danaid butterflies . These organs secrete a variety of compounds that serve as pheromones during courtship behavior .

Mode of Action

Danaidone is derived from various pyrrolizidine alkaloids (PAs), which males ingest as adults from PA-containing plants . The compound interacts with its targets by being secreted as a major component from the alar androconial organ . This interaction results in the production of pheromones that are essential for the courtship behavior of Danaid butterflies .

Biochemical Pathways

The biochemical pathway of Danaidone involves the sequestration of pyrrolizidine alkaloids (PAs) from plants, which are then used as precursors for pheromone production . This process is similar to the pharmacophagous acquisition and utilization of PAs reported for many ithomiid butterflies and larvae of some arctiid moths .

Pharmacokinetics

The pharmacokinetics of Danaidone involves the ingestion of pyrrolizidine alkaloids (PAs) by adult male Danaid butterflies from PA-containing plants . These PAs are then sequestered in the body tissue and used as precursors for Danaidone production . The amount of Danaidone produced can vary depending on the type of PA ingested .

Result of Action

The result of Danaidone’s action is the production of pheromones that are essential for the courtship behavior of Danaid butterflies . These pheromones are secreted from the alar androconial organ and are necessary for the acceptance of a male by a female .

Action Environment

The action of Danaidone is influenced by environmental factors such as the availability of PA-containing plants . In the field, males selectively ingest particular PAs that are readily transformable into Danaidone . This suggests that the action, efficacy, and stability of Danaidone are dependent on the specific environmental conditions and the availability of PA-containing plants .

Biochemical Analysis

Cellular Effects

Danaidone influences several cellular processes in danaine butterflies. It affects cell signaling pathways involved in mating behaviors, leading to the activation of specific receptors in female butterflies. This activation triggers a cascade of cellular events, including changes in gene expression and cellular metabolism, ultimately resulting in the acceptance of the male by the female . Additionally, Danaidone’s presence in the androconial organs suggests its role in cellular differentiation and maintenance of these specialized structures.

Molecular Mechanism

At the molecular level, Danaidone exerts its effects through binding interactions with specific receptors on the antennae of female butterflies. These receptors are highly sensitive to Danaidone, leading to the activation of downstream signaling pathways. The compound also interacts with enzymes involved in its biosynthesis, such as those responsible for the conversion of pyrrolizidine alkaloids into dihydropyrrolizines . This interaction is crucial for the production and release of Danaidone during courtship.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Danaidone have been observed to change over time. The stability of Danaidone is influenced by environmental factors such as temperature and humidity. Over time, Danaidone can degrade, leading to a decrease in its effectiveness as a pheromone. Long-term studies have shown that the continuous presence of Danaidone is necessary for maintaining its role in mating behaviors, and its degradation can impact the reproductive success of danaine butterflies .

Dosage Effects in Animal Models

The effects of Danaidone vary with different dosages in animal models. At low doses, Danaidone effectively attracts female butterflies and facilitates mating. At higher doses, it can lead to adverse effects, including toxicity and behavioral changes in both males and females. Threshold effects have been observed, where a minimum concentration of Danaidone is required to elicit a response, and exceeding this threshold can result in negative outcomes .

Metabolic Pathways

Danaidone is involved in specific metabolic pathways related to the conversion of pyrrolizidine alkaloids. Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction reactions that lead to the formation of Danaidone. These metabolic pathways ensure the efficient production of Danaidone from its precursors, allowing it to function effectively as a pheromone .

Transport and Distribution

Within cells and tissues, Danaidone is transported and distributed through specific transporters and binding proteins. These proteins facilitate the movement of Danaidone to the androconial organs, where it accumulates and is stored until needed for courtship. The localization and accumulation of Danaidone are essential for its role in mating behaviors, ensuring that it is readily available for release during courtship displays .

Subcellular Localization

Danaidone is localized in the androconial organs of danaine butterflies, specifically in the alar scent organs and abdominal hairpencils. This subcellular localization is directed by targeting signals and post-translational modifications that ensure Danaidone reaches the appropriate compartments. The activity and function of Danaidone are closely linked to its precise localization within these specialized structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: DANAIDON is biosynthesized in nature by danaine butterflies through the ingestion of pyrrolizidine alkaloids from plants. These alkaloids are then converted into danaidone within the butterflies’ androconial organs

Industrial Production Methods: Research focuses on understanding and mimicking these natural processes rather than developing large-scale industrial production techniques .

Chemical Reactions Analysis

Types of Reactions: DANAIDON undergoes various chemical reactions, including:

Common Reagents and Conditions: The common reagents and conditions used in these reactions are typically those that facilitate oxidation and reduction processes, such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) .

Major Products: The major product formed from these reactions is danaidone itself, along with other related pyrrolizidine alkaloid derivatives like hydroxydanaidal .

Scientific Research Applications

DANAIDON has several scientific research applications, including:

Comparison with Similar Compounds

Comparison: DANAIDON is unique in its role as a major sex pheromone component in danaine butterflies. While hydroxydanaidal and danaidal also play roles in chemical communication, danaidone is more prevalent and has a more significant impact on mating behavior .

Properties

IUPAC Name

7-methyl-2,3-dihydropyrrolizin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-2-4-9-5-3-7(10)8(6)9/h2,4H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFLNXOPXJMZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)CCN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209446
Record name 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6064-85-3
Record name 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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